

# chemical structure of (R,R,S)-GAT107

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (R,R,S)-GAT107

Cat. No.: B15617157

[Get Quote](#)

## An In-depth Technical Guide on (R,R,S)-GAT107

This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and biological activity of **(R,R,S)-GAT107**, a potent and selective ligand for the  $\alpha 7$  nicotinic acetylcholine receptor (nAChR). The information is intended for researchers, scientists, and professionals in the field of drug development.

## Chemical Structure and Properties

**(R,R,S)-GAT107**, with the IUPAC name (3aR,4S,9bS)-4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide, is the bioactive (+)-enantiomer of the racemic compound 4BP-TQS.<sup>[1][2]</sup> It is a small molecule with a complex heterocyclic core.

| Property          | Value                                                                                          |
|-------------------|------------------------------------------------------------------------------------------------|
| IUPAC Name        | (3aR,4S,9bS)-4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide[2] |
| Synonyms          | GAT107, GAT-107[2]                                                                             |
| CAS Number        | 1476807-74-5[2][3]                                                                             |
| Molecular Formula | C18H17BrN2O2S[2][3]                                                                            |
| Molecular Weight  | 405.31 g/mol [2][3]                                                                            |
| SMILES            | O=S(C1=CC2=C(N--INVALID-LINK--C@@@]4([H])[C@]2([H])C=CC4)C=C1)(N)=O[3]                         |

## Mechanism of Action

GAT107 is characterized as a dual-action  $\alpha 7$  nAChR ligand, functioning as both a direct allosteric activator and a positive allosteric modulator (ago-PAM).<sup>[4][5][6]</sup> This means it can activate the  $\alpha 7$  nAChR ion channel on its own by binding to an allosteric site, and it can also potentiate the response of the receptor to its natural (orthosteric) ligand, acetylcholine.<sup>[4][5]</sup> GAT107 is classified as a Type II PAM, which is significant because it not only increases the peak ion current but also slows the receptor's desensitization, a common issue with direct  $\alpha 7$  agonists.<sup>[7]</sup>

Cryo-electron microscopy studies have revealed that GAT107 binds to a hydrophobic pocket within the transmembrane domain (TMD) of the  $\alpha 7$  nAChR, at the interface between subunits.<sup>[8]</sup> This binding stabilizes the open state of the ion channel, leading to its activation and modulation.

## Signaling Pathways

The activation of  $\alpha 7$  nAChR by GAT107 triggers several downstream signaling cascades, primarily associated with anti-inflammatory and antioxidant effects. These pathways are crucial for its therapeutic potential in conditions involving inflammation and oxidative stress.

## Anti-inflammatory Signaling

GAT107's anti-inflammatory effects are largely mediated by the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway.<sup>[4]</sup> Activation of α7 nAChR can also inhibit the phosphorylation of the transcription factor STAT3, which in turn reduces the production of inflammatory cytokines.<sup>[4]</sup>



[Click to download full resolution via product page](#)

Caption: GAT107 Anti-inflammatory Signaling Pathway.

## Antioxidant Signaling

GAT107 has been shown to activate the Nrf2/HO-1 antioxidant pathway.<sup>[4]</sup> The transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is a master regulator of the antioxidant response. Upon activation, it translocates to the nucleus and induces the expression of

antioxidant enzymes like Heme Oxygenase-1 (HO-1), which helps to mitigate oxidative stress.

[4]



[Click to download full resolution via product page](#)

Caption: GAT107 Nrf2/HO-1 Antioxidant Signaling Pathway.

## Experimental Protocols

Detailed methodologies are critical for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to characterize the effects of GAT107.

## In Vitro: Macrophage Phagocytosis Assay

This assay is used to determine the effect of GAT107 on the phagocytic function of macrophages, particularly under conditions of oxidative stress like hyperoxia.[4]

- Cell Culture: RAW 264.7 macrophage cells are seeded in 24-well plates and allowed to adhere.
- Exposure Conditions: Cells are exposed to hyperoxia (95% O<sub>2</sub>) in the presence or absence of GAT107 (e.g., 3.3 μM) for 24 hours. Control cells are kept in normoxia (21% O<sub>2</sub>).[4][5]
- Phagocytosis: Opsonized FITC-labeled latex beads are added to the cells at a ratio of 100:1 (beads:cell) and incubated for 1 hour at 37°C.[4]
- Microscopy and Analysis: Cells are washed, fixed, and stained (e.g., with DAPI for nuclei and phalloidin for actin). The number of fluorescent beads within at least 200 individual macrophages per well is counted using fluorescence microscopy.[4]
- Data Quantification: The phagocytic index is calculated and compared between different treatment groups.

[Click to download full resolution via product page](#)

Caption: Experimental Workflow for Macrophage Phagocytosis Assay.

## In Vivo: Mouse Model of Ventilator-Associated Pneumonia

This model is used to assess the efficacy of GAT107 in improving bacterial clearance and reducing lung injury in a clinically relevant scenario.[\[4\]](#)[\[5\]](#)

- Animal Model: Mice are exposed to hyperoxia (>95% O<sub>2</sub>) for 48 hours to induce lung injury and impair immune function.[\[4\]](#)
- Bacterial Challenge: Mice are inoculated intratracheally with *Pseudomonas aeruginosa*.
- Treatment: Mice are randomized to receive GAT107 (e.g., 3.3 mg/kg) or a vehicle control via intraperitoneal (i.p.) injection at specified time points (e.g., every 12 hours).[\[4\]](#)
- Sample Collection: After 24 hours post-inoculation, bronchoalveolar lavage (BAL) fluid and lung tissue are harvested.
- Outcome Measures: Bacterial load (CFUs) in the lung and BAL fluid is quantified. Markers of lung injury (e.g., total protein) and inflammation (e.g., leukocyte and neutrophil counts) in the BAL fluid are measured.[\[5\]](#)

## Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical studies of GAT107.

### Table 1: In Vitro Effects of GAT107 on Macrophages Under Hyperoxia

| Parameter                                        | Condition       | Vehicle Control     | GAT107 (3.3 $\mu$ M) | P-value     |
|--------------------------------------------------|-----------------|---------------------|----------------------|-------------|
| Intracellular ROS (% of Normoxia)                | Hyperoxia (24h) | 353.28 $\pm$ 27.81% | 231.05 $\pm$ 5.75%   | < 0.0001[4] |
| Mitochondrial Superoxide (% of Normoxia)         | Hyperoxia       | 226.3 $\pm$ 31%     | 147.7 $\pm$ 33.4%    | < 0.05[5]   |
| Mitochondrial Membrane Potential (% of Normoxia) | Hyperoxia       | 123.5 $\pm$ 4.6%    | 62.85 $\pm$ 7.29%    | < 0.05[5]   |
| MnSOD Activity (U/mg protein)                    | Hyperoxia       | 2.73 $\pm$ 0.09     | 3.26 $\pm$ 0.047     | < 0.05[5]   |
| Extracellular TNF $\alpha$ (% of Normoxia)       | Hyperoxia       | 107.15 $\pm$ 14.94% | 60.26 $\pm$ 14.08%   | < 0.05[5]   |

**Table 2: In Vivo Effects of GAT107 in a Mouse Model of Pneumonia and Hyperoxia**

| Parameter                                           | Hyperoxia +<br>Vehicle | Hyperoxia +<br>GAT107 (3.3 mg/kg)                       | P-value   |
|-----------------------------------------------------|------------------------|---------------------------------------------------------|-----------|
| Lung Oxidative-<br>Reduction Potential<br>(mV)      | 298 ± 44.3             | 162.36 ± 22.1                                           | < 0.05[4] |
| Lung Antioxidant<br>Potential (µC)                  | 0.16 ± 0.05            | 0.47 ± 0.09                                             | < 0.05[4] |
| BAL Protein (µg/mL)                                 | 2944.52 ± 247.07       | Not specified directly,<br>but significantly<br>reduced | < 0.05[5] |
| BAL Total Leukocytes<br>(x10 <sup>4</sup> cells/mL) | 39.1 ± 6.28            | Not specified directly,<br>but significantly<br>reduced | < 0.05[5] |
| BAL Neutrophils (x10 <sup>4</sup><br>cells/mL)      | 16 ± 2.01              | Not specified directly,<br>but significantly<br>reduced | < 0.05[5] |

**Table 3: Antinociceptive Effects of GAT107**

| Model                           | Treatment                 | Effect                                        | P-value    |
|---------------------------------|---------------------------|-----------------------------------------------|------------|
| Acetic Acid-Induced<br>Writhing | GAT107 (3 or 10<br>mg/kg) | Significant reduction<br>in writhing behavior | < 0.001[6] |
| Acetic Acid-Induced<br>CPA      | GAT107 (10 mg/kg)         | Blocked conditioned<br>place aversion         | < 0.001[6] |

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

**References**

- 1. The activity of GAT107, an allosteric activator and positive modulator of  $\alpha 7$  nicotinic acetylcholine receptors (nAChR), is regulated by aromatic amino acids that span the subunit interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. GAT107-mediated  $\alpha 7$  nicotinic acetylcholine receptor signaling attenuates inflammatory lung injury and mortality in a mouse model of ventilator-associated pneumonia by alleviating macrophage mitochondrial oxidative stress via reducing MnSOD-S-glutathionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The  $\alpha 7$  nicotinic receptor dual allosteric agonist and positive allosteric modulator GAT107 reverses nociception in mouse models of inflammatory and neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Dose-dependent effects of GAT107, a novel allosteric agonist-positive allosteric modulator (ago-PAM) for the  $\alpha 7$  nicotinic cholinergic receptor: a BOLD phMRI and connectivity study on awake rats [frontiersin.org]
- 8. Structural basis for allosteric agonism of human  $\alpha 7$  nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [chemical structure of (R,R,S)-GAT107]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15617157#chemical-structure-of-r-r-s-gat107\]](https://www.benchchem.com/product/b15617157#chemical-structure-of-r-r-s-gat107)

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)